molecular formula C11H13NO4 B083851 3-(4-Acetamidophenoxy)propanoic acid CAS No. 13794-00-8

3-(4-Acetamidophenoxy)propanoic acid

Cat. No.: B083851
CAS No.: 13794-00-8
M. Wt: 223.22 g/mol
InChI Key: RWTUXZCYWHPJDV-UHFFFAOYSA-N
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Description

3-(4-Acetamidophenoxy)propanoic acid is a propanoic acid derivative featuring a 4-acetamidophenoxy substituent. This article compares its hypothesized properties with structurally related compounds, leveraging data from analogs to infer structure-activity relationships (SARs).

Properties

CAS No.

13794-00-8

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-(4-acetamidophenoxy)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-8(13)12-9-2-4-10(5-3-9)16-7-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)

InChI Key

RWTUXZCYWHPJDV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OCCC(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Compound Name Substituents Biological Activity Source/Study Reference
3-(4-Acetamidophenoxy)propanoic acid 4-Acetamidophenoxy, propanoic acid Not directly reported N/A N/A
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-Cl, 4-OH, phenylpropanoic acid Antimicrobial (E. coli, S. aureus) Marine Streptomyces coelicolor
3-(4-Hydroxyphenyl)propanoic acid derivatives 4-OH, phenylpropanoic acid Antibacterial, antifungal Thiazolone derivatives study
3-{(4-Acetamidophenyl)amino}propanoic acid (5e) 4-Acetamidophenylamino, propanoic acid Antiviral (influenza A) Aminothiazole derivatives study
3-((4-Hydroxyphenyl)amino)propanoic acid 4-OH phenylamino, propanoic acid Anticancer, antioxidant Anticancer study
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-OH, 3-OCH₃, phenylpropanoic acid Cytotoxic (anti-mycobacterial activity) Traditional medicine study

Key Observations:

Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selective antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria . Hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) exhibit broad-spectrum antibacterial and antifungal effects, suggesting that polar substituents enhance interactions with microbial targets .

Antiviral Activity: The acetamido-amino derivative (5e) demonstrates significant inhibition of influenza A, highlighting the role of acetamido groups in viral entry or replication interference .

Anticancer and Antioxidant Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives induce apoptosis in cancer cells and scavenge free radicals, likely due to the redox-active phenolic moiety .

Cytotoxic Activity: Methoxy and hydroxyl substituents (e.g., 3-(4-hydroxy-3-methoxyphenyl)propanoic acid) correlate with anti-mycobacterial activity, indicating that lipophilicity and hydrogen bonding influence membrane penetration .

Physicochemical and Pharmacokinetic Properties

Substituents critically influence solubility, bioavailability, and target binding:

  • Chlorinated Derivatives : Increased lipophilicity (logP) enhances membrane permeability but may reduce aqueous solubility .
  • Hydroxylated Derivatives : Polar -OH groups improve solubility but may limit blood-brain barrier penetration.
  • Phenoxy Linkage: The ether bond in this compound may confer metabolic stability compared to ester or amino linkages.

Structure-Activity Relationships (SARs)

  • Electron-Withdrawing Groups (Cl, NO₂): Enhance antimicrobial activity by increasing electrophilicity and disrupting microbial membranes .
  • Electron-Donating Groups (OH, OCH₃) : Promote antioxidant and anticancer effects via radical scavenging and chelation of metal ions .
  • Acetamido Substitution : May shift activity toward antiviral targets, as seen in compound 5e, possibly by mimicking host cell receptors .

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